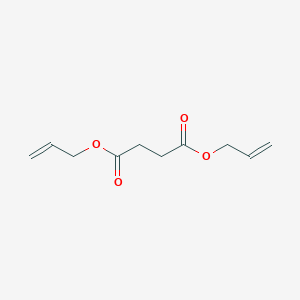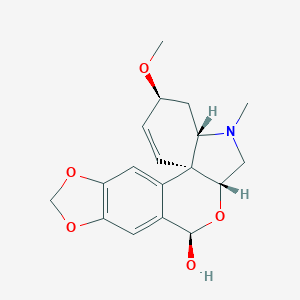![molecular formula C34H30N4O5 B105332 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 17352-47-5](/img/structure/B105332.png)
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as BNH, is a synthetic compound used in scientific research. It is a member of the azo dyes family and is commonly used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. BNH has been synthesized using various methods and has demonstrated promising results in scientific research applications.
作用机制
The mechanism of action of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its binding to proteins and changing its fluorescent properties upon binding. The binding of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide to proteins can induce conformational changes that can be detected using fluorescence spectroscopy. The changes in fluorescence can be used to determine the binding affinity and kinetics of the protein-ligand interaction.
Biochemical and Physiological Effects
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is only used in scientific research applications.
实验室实验的优点和局限性
The advantages of using 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments include its high sensitivity and selectivity for protein-ligand interactions and enzyme kinetics. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide include its potential toxicity and limited solubility in aqueous solutions. It also requires specialized equipment and expertise to perform fluorescence spectroscopy experiments.
未来方向
There are several future directions for 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide research, including the development of new synthetic methods for 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide derivatives with improved properties. The application of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in drug discovery and development is also an area of interest, as it can be used to screen for potential drug candidates and study their interactions with target proteins. The use of 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in live cell imaging and in vivo studies is also an area of active research, as it can provide insights into protein-ligand interactions and enzyme kinetics in a more physiological context.
合成方法
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 4-amino-2,5-diethoxybenzoic acid with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The resulting compound is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide using diazotization and azo coupling reactions. The final product is purified through column chromatography and characterized using various analytical techniques.
科学研究应用
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. Its ability to bind to proteins and change its fluorescent properties upon binding makes it an excellent tool for studying protein conformational changes and ligand binding kinetics. 4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has also been used to study enzyme activity and inhibition, as it can act as an inhibitor or activator depending on the enzyme and the experimental conditions.
属性
CAS 编号 |
17352-47-5 |
|---|---|
产品名称 |
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
分子式 |
C34H30N4O5 |
分子量 |
574.6 g/mol |
IUPAC 名称 |
4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40) |
InChI 键 |
UYMLFZPTHZOMMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
规范 SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
其他 CAS 编号 |
17352-47-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)









![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)

